4-Methylcinnamic acid
Overview
Description
4-Methylcinnamic acid is an organic compound belonging to the cinnamic acid family. It is characterized by a benzene ring substituted with a methyl group at the para position and an acrylic acid functional group. This compound is predominantly found in its trans configuration and is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylcinnamic acid can be synthesized through the Perkin condensation method. This involves the reaction of p-methylbenzaldehyde with acetic anhydride in the presence of a base, typically sodium acetate. The reaction is carried out at high temperatures, approximately 160-180°C, and results in the formation of this compound along with several by-products .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimizing the Perkin condensation method to increase yield and reduce by-products. This may include using alternative catalysts or modifying reaction conditions to achieve higher efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylbenzoic acid.
Reduction: Reduction of the double bond can yield 4-methylhydrocinnamic acid.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylhydrocinnamic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Methylcinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various derivatives.
Biology: Studies have shown its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The biological effects of 4-Methylcinnamic acid are primarily due to its ability to interact with various molecular targets. It can inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting antioxidant and anti-inflammatory effects. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
4-Methylcinnamic acid is similar to other cinnamic acid derivatives, such as:
4-Methoxycinnamic acid: Known for its hepatoprotective and antihyperglycemic activities.
4-Bromocinnamic acid: Used in organic synthesis and as an intermediate for pharmaceuticals.
4-Fluorocinnamic acid: Utilized in the synthesis of various organic compounds.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group enhances its lipophilicity, making it more effective in certain biological applications compared to its counterparts.
Properties
IUPAC Name |
3-(4-methylphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURHILYUWQEGOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314899 | |
Record name | 4-Methylcinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1866-39-3 | |
Record name | 4-Methylcinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1866-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylcinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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